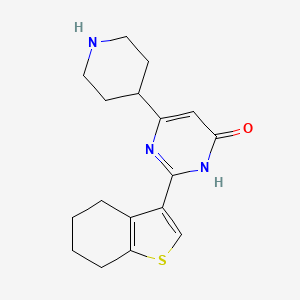
N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)urea, also known as A-769662, is a small molecule that has been extensively studied for its potential therapeutic applications. A-769662 is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Mecanismo De Acción
N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)urea activates AMPK by binding to its allosteric site, leading to conformational changes that increase the enzyme's activity. AMPK activation by this compound results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased energy production and improved cellular metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased glucose uptake and insulin sensitivity, inhibition of cancer cell growth, induction of apoptosis, and potential neuroprotective effects. This compound has also been shown to increase fatty acid oxidation and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)urea is a potent and specific activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, this compound has some limitations, including its relatively short half-life and potential off-target effects. Additionally, the high cost of this compound may limit its use in some experiments.
Direcciones Futuras
Future research on N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)urea may focus on its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. Additionally, further studies may investigate the mechanism of action of this compound and its effects on cellular metabolism. The development of more potent and selective AMPK activators may also be a future direction of research.
Métodos De Síntesis
N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)urea can be synthesized by a multi-step process involving the reaction of 3-methylphenyl isocyanate with 2,2-dimethoxyethylamine, followed by a series of chemical reactions to obtain the final product. The synthesis of this compound has been optimized for high yield and purity, and the compound is commercially available from various chemical suppliers.
Aplicaciones Científicas De Investigación
N-(2,2-dimethoxyethyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders. AMPK activation by this compound has been shown to improve glucose uptake and insulin sensitivity in diabetic animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been investigated for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-9-5-4-6-10(7-9)14-12(15)13-8-11(16-2)17-3/h4-7,11H,8H2,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKQGKXXDCWXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6104670.png)
![1-[2-(difluoromethoxy)benzyl]-N-(3,4-dimethoxyphenyl)-3-piperidinamine](/img/structure/B6104677.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6104701.png)
![5-cyclopropyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6104706.png)
![[1-[N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B6104712.png)
![4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B6104715.png)
![5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6104720.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(1-piperidinyl)acetamide](/img/structure/B6104721.png)
![2,6-dimethoxy-4-[1-(3-pyridin-2-ylpropyl)-1H-imidazol-2-yl]phenol](/img/structure/B6104723.png)
![4-fluoro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6104726.png)

![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-(tetrahydro-3-furanylmethyl)cyclopentanamine](/img/structure/B6104729.png)
![4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6104734.png)
